![molecular formula C14H16ClNS B3179455 5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride CAS No. 54903-07-0](/img/structure/B3179455.png)

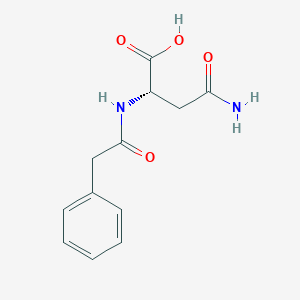

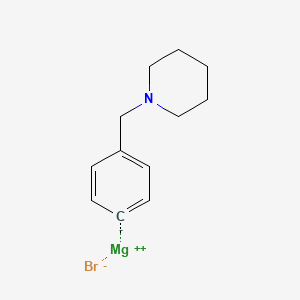

5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride

説明

Synthesis Analysis

The synthesis of similar compounds involves a multicomponent condensation process . This process includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic structure .Molecular Structure Analysis

The molecular structure of “5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride” is characterized by a thieno[3,2-c]pyridine core, which is a bicyclic system containing a sulfur atom . The benzyl group is attached to the 5-position of the thieno[3,2-c]pyridine core.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride” include condensation, Stork alkylation, and cyclotransamination . These reactions lead to the formation of the target bicyclic structure .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride” include its molecular formula (C14H16ClNS) and molecular weight (265.8 g/mol).科学的研究の応用

- Application : Researchers have investigated the effects of Ticlopidine on platelet function and its potential role in preventing thrombotic events, such as stroke, myocardial infarction, and peripheral vascular disease .

- Application : A study examined Ticlopidine’s inhibitory effects on blood-borne metastasis using rodent tumors (B16 melanoma, Lewis lung carcinoma, and rat ascites hepatoma). Ticlopidine hydrochloride (5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) showed promise in reducing metastasis .

- Application : Companies like Mikromol produce reference standards for Ticlopidine Hydrochloride Impurity D. These standards are accredited to ISO 17034 and manufactured under ISO/IEC 17025. They come with extensive Certificates of Analysis, ensuring their reliability and trustworthiness .

Platelet Aggregation Inhibition

Blood-Borne Metastasis Inhibition

Reference Standard Development

将来の方向性

The future directions for “5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride” could involve further exploration of its biological activities, given the wide spectrum of biological activity exhibited by similar compounds . Additionally, the development of more efficient synthesis methods could also be a potential area of future research .

作用機序

Target of Action

The primary target of 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride is the platelets in the blood . It acts as a platelet aggregation inhibitor , which means it prevents platelets from clumping together and forming blood clots.

Mode of Action

This compound interacts with its targets (the platelets) by inhibiting their ability to aggregate or clump together . This is achieved by blocking the receptors on the platelets that are responsible for initiating the aggregation process .

Biochemical Pathways

The compound affects the blood coagulation pathway . By inhibiting platelet aggregation, it prevents the formation of blood clots, which are a key part of the coagulation process . This can have downstream effects on other processes in the body, such as the circulatory system and the heart’s function.

Result of Action

The primary result of the compound’s action is a significant decrease in the ability of platelets to aggregate . This can lead to a reduction in the formation of blood clots, which can be beneficial in conditions where there is a risk of clot formation, such as in certain cardiovascular diseases .

Action Environment

The action of 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride is influenced by various environmental factors. For instance, the compound is stored at a temperature of +5°C and shipped at room temperature . It is also soluble in water and ethanol , which can affect its bioavailability and efficacy. The compound’s action can also be influenced by the physiological environment in the body, such as the pH of the blood and the presence of other substances that can interact with it.

特性

IUPAC Name |

5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NS.ClH/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14;/h1-5,7,9H,6,8,10-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXKRSKJDSEPQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bromo[2-(1-piperidinylmethyl)phenyl]magnesium](/img/structure/B3179412.png)

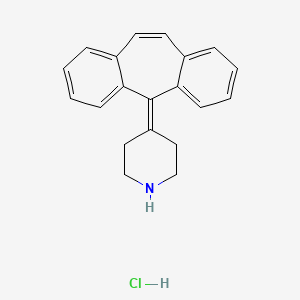

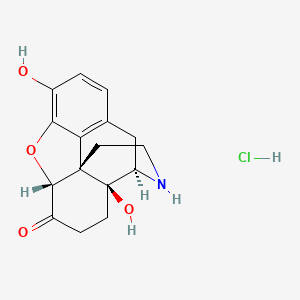

![5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179463.png)